3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
Description
Properties
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-6-9-10-7-8-4-3-5-11(6)7/h2-5H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZAGYFQJQJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-ethyl-1H-pyrazole-4-carboxamide with formamide in the presence of a catalyst such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine compound.
Industrial Production Methods
Industrial production of 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazolo-pyrimidine derivatives that showed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Another area of interest is the anticancer potential of this compound. Several studies have reported that triazolo-pyrimidine derivatives can induce apoptosis in cancer cells. A notable case study involved the evaluation of a specific derivative in vitro against human cancer cell lines such as HeLa and MCF-7. The results indicated a dose-dependent inhibition of cell proliferation .
Neuroprotective Effects
The neuroprotective effects of 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine have been explored in models of neurodegenerative diseases. Research has shown that these compounds can mitigate oxidative stress and inflammation in neuronal cells. A study focusing on Alzheimer’s disease models revealed that certain derivatives improved cognitive function and reduced amyloid plaque accumulation .
Agrochemicals
Herbicidal Activity
In agricultural applications, 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine has been evaluated for its herbicidal properties. Field trials demonstrated that formulations containing this compound effectively controlled weed growth without adversely affecting crop yield . The mechanism of action appears to involve the disruption of photosynthesis in target plant species.
Insecticidal Properties
Additionally, some derivatives have shown promise as insecticides. Laboratory studies indicated that these compounds could effectively repel or kill common agricultural pests such as aphids and whiteflies. The mode of action is believed to be neurotoxic effects on the insects .
Material Science
Polymer Chemistry
In material science, 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is being investigated for its potential use in polymer synthesis. Its heterocyclic structure allows for the incorporation into polymer matrices to enhance thermal stability and mechanical properties. Preliminary studies suggest that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-a]pyrimidine scaffold is highly versatile, with modifications at the 3-position leading to diverse biological and physicochemical profiles. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Triazolo[4,3-a]pyrimidine Derivatives
Key Findings :
Substituent Impact on Bioactivity: Ethyl group: Enhances metabolic stability but may reduce target affinity compared to aryl substituents. Derivatives like the ethyl ester analog show anticancer activity, suggesting ethyl’s role in modulating cytotoxicity . Fluorophenyl groups: Fluorine’s electronegativity improves binding to enzymes/receptors (e.g., kinase targets) and agrochemical targets (e.g., pest-specific proteins) .
Synthetic Flexibility :
- Ethyl-substituted derivatives are synthesized via alkylation (e.g., using ethyl halides) or cyclization .
- Aryl-substituted analogs require cross-coupling (e.g., Suzuki) or regioselective fluorination .
Applications :
- Pharmaceuticals : Ethyl and fluorophenyl derivatives are prioritized for antihypertensive and anticancer agents .
- Agrochemicals : 2-Fluorophenyl analogs demonstrate efficacy in crop protection .
Fluorophenyl substituents increase lipophilicity (logP), favoring membrane interaction but possibly reducing aqueous solubility .
Biological Activity
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antiproliferative, antimicrobial, and potential therapeutic applications.
- IUPAC Name : 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- Molecular Formula : C₈H₁₄N₄
- Molecular Weight : 166.22 g/mol
- CAS Number : 1258640-29-7
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of various derivatives of triazolo[4,3-a]pyrimidines against cancer cell lines. Notably:
- In a study evaluating new derivatives synthesized through a one-pot reaction involving 5-amino-1-phenyl-1H-1,2,4-triazoles and ethyl acetoacetate, compounds demonstrated significant antitumor activity against MDA-MB-231 and MCF-7 breast cancer cell lines. The most potent compounds exhibited IC₅₀ values of 17.83 μM and 19.73 μM respectively .
Table 1: Antiproliferative Activity of Selected Triazolo[4,3-a]pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 4c | MDA-MB-231 | 17.83 |
| 4j | MCF-7 | 19.73 |
| Cisplatin | MDA-MB-231 | Reference |
| Cisplatin | MCF-7 | Reference |
Antimicrobial Activity
Triazolo[4,3-a]pyrimidines have also been studied for their antimicrobial properties. Research indicates that these compounds can exhibit antibacterial and antifungal activities:
- A review of literature suggests that various triazolo-pyrimidine derivatives have been shown to possess significant antimicrobial effects against a range of pathogens. This includes activity against Gram-positive and Gram-negative bacteria as well as fungi .
The biological activity of triazolo[4,3-a]pyrimidines is often attributed to their ability to interact with specific biological targets:
- DNA Interaction : Certain derivatives have demonstrated the ability to induce DNA photocleavage and apoptosis in cancer cells. This is thought to occur through the formation of reactive oxygen species (ROS) which damage cellular components leading to cell death .
Case Studies
-
Antitumor Activity in Breast Cancer :
- A study conducted on synthesized triazolo[4,3-a]pyrimidines indicated that these compounds could effectively inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms. Further investigations are ongoing to elucidate the precise molecular pathways involved in their activity .
- Antimicrobial Efficacy :
Q & A
What are the primary synthetic routes for 3-ethyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives, and how do reaction conditions influence yield?
Basic : The compound is typically synthesized via cyclocondensation of 3-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl reagents. For example, refluxing 5-amino-triazole with acetylene dicarboxylates in ethanol using p-TsOH·H₂O (5 mol%) as a catalyst yields substituted triazolopyrimidine carboxylates after 12 hours . Recrystallization from organic solvents (e.g., ethanol/dioxane) improves purity.
Advanced : Regioselective synthesis can be achieved using hypervalent iodine reagents like diacetoxy iodobenzene (DIB), which facilitates intramolecular oxidative cyclization under mild conditions (room temperature, CH₂Cl₂). This method minimizes side reactions and achieves >80% yields for derivatives with electron-withdrawing substituents .
How is structural characterization of triazolopyrimidine derivatives validated in academic research?
Basic : ¹H NMR spectroscopy is standard for confirming ring fusion and substituent positions. For example, protons on the pyrimidine fragment appear as doublets at δ 7.15–7.59 ppm, while substituents (e.g., ethyl groups) show distinct splitting patterns .
Advanced : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry. In studies of 3-substituted derivatives, crystallographic data confirmed the [1,2,4]triazolo[4,3-a]pyrimidine core and spatial orientation of substituents (e.g., phenyl groups at C-7) .
What biological activities are associated with this compound class, and how are these evaluated experimentally?
Basic : Derivatives exhibit anticancer, antimicrobial, and enzyme inhibitory properties. In vitro assays (e.g., MTT) using MG-63 osteosarcoma and MCF-7 breast cancer cells quantify antiproliferative activity, with GI₅₀ values <150 µM for lead compounds .
Advanced : Apoptosis induction is measured via flow cytometry (Annexin V/PI staining), while enzyme inhibition (e.g., thymidylate synthase) is validated through molecular docking (PDB ID: 2G8D) and kinetic assays .
How do substituent modifications impact pharmacological activity?
Basic : Alkyl/aryl groups at C-3 enhance lipophilicity and membrane permeability. For instance, ethyl substituents improve bioavailability compared to methyl analogs .
Advanced : Electron-withdrawing groups (e.g., Cl at C-7) increase cytotoxicity by stabilizing interactions with DNA topoisomerase II. Structure-activity relationship (SAR) studies reveal that para-substituted phenyl groups optimize binding to hydrophobic enzyme pockets .
How should researchers address contradictions in reported synthetic yields or biological data?
Basic : Replicate protocols with strict control of reaction conditions (e.g., solvent purity, catalyst loading). Discrepancies in yields (e.g., 60–90%) may arise from variations in recrystallization solvents .
Advanced : Use multivariate analysis (e.g., DoE) to identify critical factors. For example, DIB-mediated reactions show consistent regioselectivity, whereas acidic conditions may produce regioisomers depending on protonation states .
What strategies ensure regioselectivity in triazolopyrimidine synthesis?
Advanced : Hypervalent iodine reagents (e.g., DIB) enforce regioselective cyclization by polarizing electron density in hydrazone intermediates. Computational modeling (DFT) predicts favorable transition states for 5-membered ring closure over 6-membered alternatives .
How can molecular docking elucidate interactions with biological targets?
Advanced : Dock triazolopyrimidine derivatives into protein active sites (e.g., thymidylate synthase) using AutoDock Vina. Key interactions include hydrogen bonding with Ser216 and π-stacking with Phe225. Validate predictions with mutagenesis studies .
What green chemistry principles apply to triazolopyrimidine synthesis?
Advanced : Solvent-free microwave-assisted reactions reduce waste, while recyclable catalysts (e.g., silica-supported p-TsOH) improve atom economy. Ethanol/water mixtures replace dichloromethane in cyclization steps .
How do triazolopyrimidines induce apoptosis in cancer cells?
Advanced : They activate intrinsic pathways by upregulating Bax/Bcl-2 ratios and caspase-3 cleavage. Flow cytometry and Western blotting confirm mitochondrial membrane depolarization and cytochrome c release in treated cells .
What analytical techniques resolve structural ambiguities in complex derivatives?
Advanced : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) differentiate regioisomers. X-ray crystallography remains the gold standard for unambiguous assignment, as demonstrated for dichlorophenyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
